2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene
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Overview
Description
2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene is an organic compound that belongs to the fluorene family. It is characterized by the presence of bromine and iodine atoms at the 2 and 6 positions, respectively, on the fluorene ring, along with two methyl groups at the 9 position. This compound is notable for its applications in organic electronics and materials science due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene typically involves the bromination and iodination of 9,9-dimethylfluorene. One common method includes the use of 2-bromofluorene and iodomethane as the major reactants. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different fluorene-based compounds.
Scientific Research Applications
2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene has several scientific research applications, including:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the development of conducting polymers and other advanced materials.
Chemical Synthesis: It serves as a precursor for the synthesis of various fluorene-based compounds used in research and industry.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets and pathways related to its electronic properties. The presence of bromine and iodine atoms enhances its ability to participate in electronic conjugation and charge transfer processes. This makes it an effective material for use in electronic devices and materials science applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9,9-dimethylfluorene: Similar in structure but lacks the iodine atom at the 6 position.
2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene: Similar but with the iodine atom at the 7 position instead of the 6 position.
Uniqueness
2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over electronic properties is crucial.
Properties
Molecular Formula |
C15H12BrI |
---|---|
Molecular Weight |
399.06 g/mol |
IUPAC Name |
2-bromo-6-iodo-9,9-dimethylfluorene |
InChI |
InChI=1S/C15H12BrI/c1-15(2)13-6-4-10(17)8-12(13)11-5-3-9(16)7-14(11)15/h3-8H,1-2H3 |
InChI Key |
XYMADHJQGBCXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)I)C3=C1C=C(C=C3)Br)C |
Origin of Product |
United States |
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